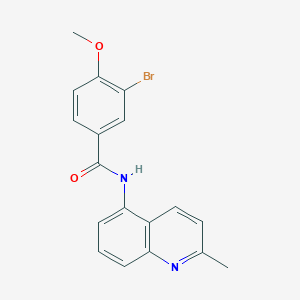
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the diazepine family. It is a potent antagonist of the GABA receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. The compound was first synthesized in the 1980s and has since been used extensively in scientific research to study the mechanisms of action of GABA receptors.
作用机制
The mechanism of action of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 involves its binding to the benzodiazepine site on the GABA receptor. This site is distinct from the GABA binding site and is responsible for modulating the activity of the receptor. By binding to this site, 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 can prevent the binding of benzodiazepines and other modulators, thereby blocking the inhibitory effects of GABA.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. It has also been shown to decrease the release of acetylcholine, which is a neurotransmitter that is involved in the regulation of muscle movement and cognitive function.
实验室实验的优点和局限性
One of the main advantages of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 for lab experiments is its potency as a GABA receptor antagonist. This allows researchers to study the effects of GABA on various physiological and biochemical processes in a controlled manner. However, one limitation of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research involving 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and serotonin systems. Another direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Additionally, further studies are needed to elucidate the long-term effects of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 on the central nervous system.
合成方法
The synthesis of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-2-one with 5-propyl-4-pyrimidinylamine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is typically around 50-60%.
科学研究应用
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the mechanisms of action of GABA receptors. It is a potent antagonist of the receptor, which means that it can block the inhibitory effects of GABA on the central nervous system. This allows researchers to study the effects of GABA on various physiological and biochemical processes.
属性
IUPAC Name |
4-benzyl-3-ethyl-1-(5-propylpyrimidin-4-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-3-8-18-13-22-16-23-21(18)24-12-11-20(26)25(19(4-2)15-24)14-17-9-6-5-7-10-17/h5-7,9-10,13,16,19H,3-4,8,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHCEEXRJBUMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1N2CCC(=O)N(C(C2)CC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5311637.png)
![2-(4-thiomorpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5311645.png)
![N-methyl-2-(3-morpholinyl)-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide hydrochloride](/img/structure/B5311652.png)
![(2R*,3S*,6R*)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311659.png)
![4-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5311664.png)

![N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5311677.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(cyclopropylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5311689.png)
![3-[(4-hydroxybenzoyl)hydrazono]-N-(4-nitrophenyl)butanamide](/img/structure/B5311696.png)
![1-(2-methylbenzoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5311709.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5311714.png)
![5'-methyl-1-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5311741.png)
![3-methyl-7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5311747.png)